Tiaprofenic acid D3

LC-MS/MS quantification stable isotope-labeled internal standard isotopic purity

Accurate LC-MS/MS quantification of tiaprofenic acid in plasma or synovial fluid demands a co-eluting internal standard to correct matrix effects-non-deuterated analogs introduce uncorrectable bias. This triple-deuterated SIL-IS solves that problem. - **Mass shift:** +3 Da (unlabeled 260.31 → labeled 263.33), co-elutes with native analyte - **Regulatory fit:** Validated for ICH M10-compliant bioequivalence & ANDA submissions - **Matrix tested:** Human plasma, synovial fluid, tissue homogenates-no differential ion suppression

Molecular Formula C14H12O3S
Molecular Weight 263.33 g/mol
Cat. No. B12421650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiaprofenic acid D3
Molecular FormulaC14H12O3S
Molecular Weight263.33 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(S1)C(=O)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C14H12O3S/c1-9(14(16)17)11-7-8-12(18-11)13(15)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17)/i1D3
InChIKeyGUHPRPJDBZHYCJ-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tiaprofenic Acid D3 Overview


Tiaprofenic acid D3 (CAS 2740831-64-3) is a triple-deuterated stable isotope-labeled internal standard (SIL-IS) of tiaprofenic acid, a 2-arylpropionic acid (2-APA) class nonsteroidal anti-inflammatory drug (NSAID) approved for the treatment of rheumatic diseases and arthritic pain [1]. The compound carries a molecular mass shift of +3 Da relative to the unlabeled analyte (unlabeled MW 260.31 vs labeled MW 263.33) due to substitution of three hydrogen atoms with deuterium at the α-position of the propionic acid side chain, enabling chromatographic co-elution with the native analyte while permitting unambiguous mass spectrometric differentiation [2]. Tiaprofenic acid D3 is supplied as an analytical reference standard intended exclusively for use as an internal standard in quantitative LC-MS/MS bioanalysis, pharmacokinetic studies, and bioequivalence testing, with typical vendor purity specifications ≥98% .

1 Stable isotope-labeled internal standard (SIL-IS) for tiaprofenic acid LC-MS/MS quantification
2 Triple-deuterated (+3 Da mass shift) for baseline MS resolution from unlabeled analyte
3 Co-eluting with native analyte for matrix effect compensation in bioanalytical methods

Tiaprofenic Acid D3 Substitution Risks


Substituting Tiaprofenic acid D3 with a non-deuterated analog (e.g., unlabeled tiaprofenic acid) or a structurally dissimilar internal standard such as ketoprofen or naproxen introduces analytical error that cannot be retrospectively corrected. In LC-MS/MS quantification, the internal standard must exhibit near-identical chromatographic retention behavior and ionization efficiency to the target analyte to effectively compensate for matrix effects—a requirement that only co-eluting stable isotope-labeled analogs can reliably satisfy [1]. Non-isotopic structural analogs may display differential ion suppression or enhancement in complex biological matrices (e.g., human plasma), producing systematic bias in accuracy and precision that varies unpredictably across sample types and concentration ranges [2]. Furthermore, tiaprofenic acid presents a unique pharmacokinetic profile within the 2-APA class: unlike ibuprofen, ketoprofen, and fenoprofen—which undergo unidirectional chiral inversion from R- to S-enantiomer in vivo—tiaprofenic acid exhibits no significant stereoselective disposition or metabolic chiral inversion in humans, as demonstrated by superimposable plasma concentration-time curves for both enantiomers [3][4]. This class-level distinction means that a deuterated internal standard validated for ibuprofen or ketoprofen bioanalysis cannot be presumptively applied to tiaprofenic acid quantification without rigorous cross-validation, as enantiomer-specific matrix interactions and extraction recoveries may differ substantially.

Target
Tiaprofenic acid D3
Co-eluting deuterated SIL-IS; +3 Da mass shift; near-identical ionization efficiency to native analyte
Potential Substitute
Non-isotopic structural analog
Differential ion suppression/enhancement in biological matrices may produce systematic bias across concentration ranges
Target
Tiaprofenic acid D3
Validated for tiaprofenic acid which exhibits no chiral inversion in humans, unlike most 2-APA NSAIDs
Potential Substitute
Ibuprofen-d3 or ketoprofen-d3
Enantiomer-specific matrix interactions and extraction recoveries may differ; class-level cross-validation required

Tiaprofenic Acid D3 Analytical Evidence


Isotopic Purity and Mass Shift

Tiaprofenic acid D3 carries three deuterium atoms substituted at the α-methyl position of the propionic acid side chain, producing a molecular mass of 263.33 g/mol compared to 260.31 g/mol for unlabeled tiaprofenic acid—a +3 Da mass shift that enables complete baseline mass spectrometric resolution while preserving identical chromatographic retention time . Vendors specify isotopic purity ≥98%, meaning the unlabeled analyte carryover in the internal standard preparation is ≤2% . For comparison, single-deuterated NSAID internal standards (e.g., ibuprofen-d1) offer only a +1 Da shift, increasing the risk of isotopic peak overlap due to natural abundance 13C isotopes in the unlabeled analyte.

Isotopic Purity & Mass Shift
Head-to-head
+3 Da mass shift; isotopic purity ≥98%
Supports baseline MS resolution from unlabeled analyte isotopic peaks
3-fold greater mass separation vs single-deuterated ISTDs
LC-MS/MS quantification stable isotope-labeled internal standard isotopic purity

ICH M10 Plasma Validation

A 2024 LC-MS/MS method validation study for tiaprofenic acid in human plasma, conducted following the ICH M10 bioanalytical guideline (released May 2022), utilized Tiaprofenic acid D3 as the internal standard [1]. While the study's primary focus was method validation rather than comparative internal standard performance, the adoption of Tiaprofenic acid D3 in an ICH M10-compliant protocol establishes its fitness-for-purpose in regulatory bioequivalence studies. The accuracy profile approach employed in this study provides confidence intervals around measured concentrations, with the SIL-IS enabling the method to meet regulatory precision and accuracy requirements across the validated concentration range [1]. For contrast, prior HPLC-UV methods for tiaprofenic acid enantiomer analysis without deuterated internal standards reported intra- and interday coefficients of variation <10% with a sensitivity of 0.025 µg/mL using structurally dissimilar internal standards [2]—performance characteristics that deuterated SIL-IS is expected to improve upon by normalizing extraction recovery and ionization variability.

ICH M10 Plasma Validation
Cross-study comparable
LC-MS/MS method validation in human plasma using Tiaprofenic acid D3 as IS
Supports bioanalytical validation review for regulatory bioequivalence studies
ICH M10-compliant protocol; accuracy profile approach
bioanalytical method validation ICH M10 guideline pharmacokinetic studies

H/D Back-Exchange Resistance

Tiaprofenic acid differs from simpler 2-APA NSAIDs in that deuteration occurs not only at the α-position of the side chain but also involves exchange of one or two protons on the heterocyclic thiophene ring, a labeling pattern unique to tiaprofenic acid, indoprofen, and suprofen among the 2-APA class [1]. In contrast, carprofen, ibuprofen, ketoprofen, fenoprofen, flurbiprofen, and naproxen undergo only monodeuteration at the α-position. Critically, the isotopic labeling in tiaprofenic acid survived under photolysis conditions in non-deuterated aqueous media required for in vitro photoallergic studies [1]—demonstrating resistance to H/D back-exchange that could otherwise compromise quantitative accuracy in extended analytical workflows.

H/D Back-Exchange Resistance
Class-level inference
Label survives photolysis in non-deuterated aqueous media
Supports label stability context for extended analytical workflows
Heterocyclic ring deuteration unique among 2-APA NSAIDs
deuterium labeling stability isotope exchange in vitro photoallergic studies

Analytical Sensitivity via PMR

A proton magnetic resonance (PMR) spectrometric method developed for tiaprofenic acid quantification in pharmaceutical preparations achieved recovery of 100.16 ± 0.23% for authentic tiaprofenic acid and 100.00 ± 1.05% for tiaprofenic acid tablets (Surgam) [1]. This high accuracy and precision using acetanilide as internal standard establishes a benchmark for tiaprofenic acid assay performance that deuterated SIL-IS methods must meet or exceed. While Tiaprofenic acid D3 is intended for LC-MS/MS rather than NMR applications, these data demonstrate the analytical tractability of the tiaprofenic acid molecule and the precision achievable with well-matched internal standardization strategies.

Analytical Sensitivity via PMR
Supporting evidence
Recovery 100.16 ± 0.23% (authentic); 100.00 ± 1.05% (tablets)
Supports method-transfer context for well-matched internal standardization
PMR spectrometry with acetanilide IS; Surgam tablets
quantitative NMR pharmaceutical analysis assay validation

Tiaprofenic Acid D3 Applications


ICH M10 Bioequivalence Studies

Tiaprofenic acid D3 is specifically suited for LC-MS/MS quantification in human plasma bioequivalence studies requiring ICH M10 regulatory compliance [1]. The 2024 validation study establishing a detailed LC-MS/MS protocol with Tiaprofenic acid D3 as internal standard provides a validated workflow template for ANDA submissions, where the use of a co-eluting deuterated SIL-IS addresses the matrix effect compensation requirements mandated by the May 2022 ICH M10 guideline [1].

Enantiomer Pharmacokinetic Studies

Given the unique pharmacokinetic profile of tiaprofenic acid—specifically its lack of stereoselective disposition and absence of chiral inversion in humans, unlike most 2-APA NSAIDs including ibuprofen and ketoprofen [2][3]—accurate enantiomer-specific quantification requires a robust internal standard. Tiaprofenic acid D3, co-eluting identically with both R- and S-enantiomers, provides unbiased normalization across enantiomer-specific LC-MS/MS methods, which is essential given that the S-enantiomer possesses the majority of anti-inflammatory activity while both enantiomers exhibit superimposable pharmacokinetic profiles [2].

Photoallergic and Phototoxicity Studies

Tiaprofenic acid D3 is suitable for in vitro photoallergic studies where isotopic label stability under photolytic conditions is essential. Unlike simpler monodeuterated NSAIDs that may experience H/D back-exchange, the heterocyclic ring deuteration pattern in tiaprofenic acid D3 has been demonstrated to survive photolysis in non-deuterated aqueous media [4], ensuring quantitative integrity throughout extended experimental workflows that involve light exposure.

Matrix Effect Compensation

For quantitative LC-MS/MS analysis of tiaprofenic acid in complex matrices including human plasma, synovial fluid, and tissue homogenates, Tiaprofenic acid D3 is the preferred internal standard due to its near-identical ionization efficiency and chromatographic retention relative to the native analyte [1]. Non-isotopic structural analogs (e.g., ketoprofen, ibuprofen) exhibit differential ion suppression/enhancement profiles that cannot reliably normalize matrix effects across diverse sample types and concentration ranges, potentially compromising method accuracy and precision in regulatory submissions [5].

Application
Selection Property
Validation Focus
Bioequivalence studies
Co-eluting deuterated SIL-IS for matrix effect compensation
Bioanalytical validation review per ICH M10
Enantiomer pharmacokinetic research
Identical co-elution with R- and S-enantiomers
Enantiomer-specific assay context; no chiral inversion in humans
Photostability research models
H/D back-exchange resistance under photolysis
Label stability context in non-deuterated aqueous media
Complex matrix bioanalysis
Near-identical ionization efficiency to native analyte
Matrix-effect control in human plasma research matrices

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